molecular formula C4H5NO B13823437 6H-1,2-Oxazine CAS No. 289-83-8

6H-1,2-Oxazine

Cat. No.: B13823437
CAS No.: 289-83-8
M. Wt: 83.09 g/mol
InChI Key: QFPDHKBNCJAOKJ-UHFFFAOYSA-N
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Description

6H-1,2-Oxazine is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,2-oxazines can be achieved through several methods. One common approach involves the condensation of β,γ-unsaturated oximes with hypervalent iodine reagents. This reaction typically proceeds under mild conditions and yields the desired oxazine in moderate to good yields . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .

Industrial Production Methods: Industrial production of 6H-1,2-oxazines often relies on scalable synthetic routes that ensure high yields and purity. The use of catalytic carbonylation of aromatic oximes and palladium-catalyzed transformations are some of the methods employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 6H-1,2-Oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoxazoles, while reduction reactions can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 6H-1,2-oxazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes, which are crucial for bacterial growth and survival . The binding of these compounds to the active sites of the enzymes disrupts their normal function, leading to antibacterial effects.

Comparison with Similar Compounds

Properties

CAS No.

289-83-8

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

6H-oxazine

InChI

InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-3H,4H2

InChI Key

QFPDHKBNCJAOKJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=NO1

Origin of Product

United States

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